molecular formula C25H20ClN3O4S B11372545 Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11372545
M. Wt: 494.0 g/mol
InChI Key: DQFBJPNMYGUNQF-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyridazine ring, a thiophene ring, and various functional groups, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the thiophene ring and the functional groups. Key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the pyridazine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds:

  • Similar Compounds

    • ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
    • ETHYL 5-([1,2,4]TRIAZOLO[5,1-C][1,2,4]TRIAZINE-3-CARBONYL)-4-METHYL-2-(PHENYLAMINO)-THIOPHENE-3-CARBOXYLATE
  • Uniqueness: : The presence of both the pyridazine and thiophene rings, along with the specific functional groups, gives ETHYL 2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H20ClN3O4S/c1-3-33-25(32)21-19(16-9-7-15(2)8-10-16)14-34-24(21)27-23(31)22-20(30)11-12-29(28-22)18-6-4-5-17(26)13-18/h4-14H,3H2,1-2H3,(H,27,31)

InChI Key

DQFBJPNMYGUNQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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